4-Bromophenyl disulfide is an organic compound with the molecular formula C12H8Br2S2 and a molecular weight of 376.1 g/mol . It is also known by other names such as Bis (4-bromophenyl) disulfide, 1-Bromo-4- [ (4-bromophenyl)disulfanyl]benzene, and 1,2-bis (4-bromophenyl)disulfane .
The molecular structure of 4-Bromophenyl disulfide consists of two bromophenyl groups connected by a disulfide bond . The InChI string representation of the molecule is InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
. The Canonical SMILES representation is C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br
.
4-Bromophenyl disulfide is an organosulfur compound characterized by the presence of two bromophenyl groups connected by a disulfide bond. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
4-Bromophenyl disulfide can be synthesized from various precursors, including 4-bromophenyl sulfide or through oxidative coupling reactions involving thiols. It is commercially available and can also be produced in laboratory settings using standard organic synthesis techniques.
4-Bromophenyl disulfide falls under the category of disulfides, which are compounds containing a functional group with two sulfur atoms bonded to each other. Its chemical formula is , and it has a molecular weight of approximately 376.12 g/mol.
The synthesis of 4-bromophenyl disulfide can be achieved through several methods:
4-Bromophenyl disulfide participates in various chemical reactions, including:
The mechanism of action for 4-bromophenyl disulfide primarily involves its ability to undergo oxidation and reduction reactions. In oxidative conditions, it may form reactive sulfur species that can participate in further chemical transformations.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1